N-(2-(3-bromophenoxy)ethyl)cyclopropanamine
Description
N-(2-(3-Bromophenoxy)ethyl)cyclopropanamine is a secondary amine featuring a cyclopropane ring directly bonded to an amine group, which is further connected via an ethyl linker to a 3-bromophenoxy moiety. This compound is of interest in medicinal chemistry for its structural rigidity (from the cyclopropane) and versatility in derivatization.
Properties
IUPAC Name |
N-[2-(3-bromophenoxy)ethyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-9-2-1-3-11(8-9)14-7-6-13-10-4-5-10/h1-3,8,10,13H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFAJWGGIVTIMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCOC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-bromophenoxy)ethyl)cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenol and cyclopropanamine.
Formation of Intermediate: The 3-bromophenol is reacted with an ethylating agent to form 2-(3-bromophenoxy)ethyl intermediate.
Final Coupling: The intermediate is then coupled with cyclopropanamine under suitable reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-bromophenoxy)ethyl)cyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-(2-(3-bromophenoxy)ethyl)cyclopropanamine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-(3-bromophenoxy)ethyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Key Differences
Positional Isomers
N-(2-(4-Bromophenoxy)ethyl)cyclopropanamine Structural Difference: Bromine at the para position on the phenyl ring. Impact: The para-substituted analog may exhibit altered electronic properties (e.g., resonance effects) and binding affinity in receptor studies compared to the meta isomer. Data: Molecular formula: C₁₁H₁₄BrNO₂ (calculated); purity: Not explicitly reported in evidence but structurally validated via PubChem .
N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine Structural Difference: Nitro group (-NO₂) replaces bromine at the para position. Data: Molecular formula: C₁₁H₁₄N₂O₃; purity: 99% (industrial grade) .
Halogen-Substituted Derivatives
N-(2-Chloroethyl)cyclopropanamine Hydrochloride Structural Difference: Chloroethyl group replaces the bromophenoxy-ethyl moiety. Impact: Reduced steric bulk and different halogen electronegativity may influence pharmacokinetics. Data: Molecular weight: 156.05 g/mol; solubility: Requires storage at 2–8°C .
Chain Length and Substituent Variations
[3-(2-Bromophenoxy)propyl]dimethylamine Structural Difference: Propyl linker and dimethylamine group instead of ethyl-cyclopropanamine. Impact: Increased chain length and tertiary amine structure may enhance lipophilicity and metabolic stability. Data: CAS: 915707-52-7; molecular formula: C₁₁H₁₆BrNO .
Key Observations :
- Cyclopropanamine derivatives often require multi-step syntheses involving alkylation or reductive amination.
- Yields vary significantly based on substituent complexity (e.g., 36% for isoxazole-containing analogs vs. >95% for simpler benzyl derivatives) .
Electronic Effects
- 3-Bromophenoxy vs.
- Halogen Impact : Bromine’s polarizability may enhance van der Waals interactions in biological targets compared to chlorine .
Lipophilicity
- LogP Predictions: N-(2-(3-Bromophenoxy)ethyl)cyclopropanamine: Estimated LogP ≈ 2.8 (bromine and aryloxy increase hydrophobicity).
Biological Activity
N-(2-(3-bromophenoxy)ethyl)cyclopropanamine is a chemical compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies. The compound features a bromophenoxy group linked to an ethyl chain and a cyclopropanamine moiety, which may contribute to its unique interactions with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 256.14 g/mol. The presence of the bromine atom in the bromophenoxy group is significant, as it influences both the chemical reactivity and biological activity of the compound compared to similar compounds lacking this halogen substitution.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 256.14 g/mol |
| Functional Groups | Bromophenoxy, Cyclopropanamine |
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenoxy group may facilitate these interactions, while the cyclopropanamine moiety could enhance the stability of these complexes.
Potential Biological Interactions
- Enzyme Modulation : The compound may modulate enzyme activity, potentially influencing metabolic pathways.
- Receptor Interaction : It could interact with various receptors, leading to altered signaling pathways.
Biological Activity
Research into the biological activity of this compound indicates potential therapeutic applications. Studies suggest that compounds with similar structures can exhibit anti-inflammatory, analgesic, or even anticancer properties due to their ability to interact with specific biological targets .
Case Studies
- Anti-Cancer Activity : A study demonstrated that analogs of cyclopropanamine derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting that this compound may have similar effects .
- Neuroprotective Effects : Another investigation into related compounds indicated potential neuroprotective effects in models of neurodegenerative diseases, hinting at possible applications for this compound in treating such conditions .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-(2-(4-bromophenoxy)ethyl)cyclopropanamine | Similar structure; different halogen position | Potential anti-cancer |
| N-(2-(4-chlorophenoxy)ethyl)cyclopropanamine | Chlorine instead of bromine | Varies; less reactive |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
